2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-linked acetamide group. The triazole ring is further functionalized at position 5 with a [(3-chlorophenyl)amino]methyl group and at position 4 with a phenyl moiety. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs (e.g., triazole-acetamide derivatives) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, as seen in and . Key functional groups include the C=O (1678–1694 cm⁻¹ in IR) and C-S (671–785 cm⁻¹) bonds, consistent with triazole-acetamide derivatives .
Properties
CAS No. |
335217-77-1 |
|---|---|
Molecular Formula |
C24H22ClN5OS |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-17-10-12-19(13-11-17)27-23(31)16-32-24-29-28-22(30(24)21-8-3-2-4-9-21)15-26-20-7-5-6-18(25)14-20/h2-14,26H,15-16H2,1H3,(H,27,31) |
InChI Key |
JROBJUCYZGWPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic nitro groups can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights critical structural differences and properties of similar compounds:
Key Differences from the Target Compound
- Substituent Effects: The target compound’s 3-chlorophenylamino group distinguishes it from analogs with 4-chlorophenyl () or nitro groups (), which may alter receptor binding or metabolic stability.
- Lipophilicity : The 4-methylphenyl acetamide group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., methoxy in ).
Biological Activity
The compound 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a triazole ring, a sulfanyl group, and an N-acetamide moiety, which collectively contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Structural Overview
The molecular formula of the compound is , and it has a molecular weight of approximately 463.12 g/mol. The structural components include:
- Triazole ring : Known for its role in various biological activities.
- Sulfanyl group : Often enhances reactivity and bioactivity.
- Acetamide moiety : Contributes to binding interactions with biological targets.
Research indicates that compounds similar to this triazole derivative typically interact with specific molecular targets such as enzymes or receptors. The mechanisms may involve:
- Enzyme Inhibition : Compounds can inhibit the activity of enzymes critical for various physiological processes.
- Receptor Modulation : They may modulate receptor functions, influencing signaling pathways.
For instance, triazole derivatives have demonstrated antifungal and anticancer properties through these mechanisms .
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial effects. For example, related compounds have demonstrated moderate activities against pathogens such as Escherichia coli and Klebsiella pneumoniae . The compound under discussion is expected to follow similar patterns due to its structural characteristics.
Cytotoxicity
Recent investigations into related triazole compounds have revealed their cytotoxic effects on cancer cells. For instance, a derivative exhibited selective cytotoxicity against melanoma cells while sparing normal cells . This suggests that this compound may also possess anticancer properties.
Comparative Studies
A comparative analysis of structurally similar compounds highlights the unique aspects of our compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | Triazole ring | Contains a carboxylic acid group |
| 1-(4-Nitrophenyl)-2-{(4-Pyridinyl)methyl}-4H-1,2,4-triazole | Triazole ring with nitro substitution | Exhibits different electronic properties due to nitro group |
| Ethyl ((4-Phenyl-5-Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) Acetate | Triazole ring with pyridine | Contains a thiol group which may enhance reactivity |
The unique combination of functional groups in this compound may lead to distinct biological activities compared to these compounds .
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A study found that certain triazole derivatives exhibited significant antimicrobial activity against various bacterial strains .
- Cytotoxic Potential : Research indicated that triazole compounds could induce cell cycle arrest in cancer cells and reduce melanin production in melanoma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
